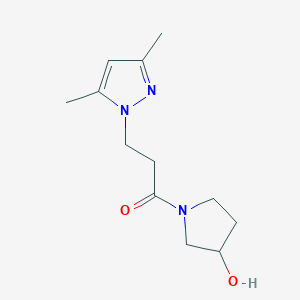

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is a pyrazole-based compound featuring a 3-hydroxypyrrolidine moiety and a propan-1-one linker. Pyrazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9-7-10(2)15(13-9)6-4-12(17)14-5-3-11(16)8-14/h7,11,16H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLBNGKVJIOSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)N2CCC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: The pyrazole nitrogen atoms can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Pyrazoline derivatives.

Substitution: Substituted pyrazoles or pyrazolines.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in biological studies to understand protein interactions.

Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

Industry: Application in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in the substituent attached to the propan-1-one linker:

Key Observations :

- Hydrogen Bonding: The hydroxypyrrolidine group in the target compound likely forms stronger intermolecular H-bonds compared to the chloro-anilino derivative’s N–H⋯O interactions . This may enhance solubility and crystal stability.

- Aromatic Interactions: The chloro-anilino analog exhibits π-π stacking (3.82 Å) between pyrazole and benzene rings, stabilizing its crystal lattice .

- Synthetic Routes: Analogues like the chloro-anilino derivative are synthesized via cyclocondensation of pentane-2,4-dione with substituted hydrazides under acidic conditions , suggesting a similar pathway for the target compound with modified reagents.

Crystallographic and Stability Comparisons

- Chloro-Anilino Derivative: Crystallizes in monoclinic $ P2_1/c $ with $ Z = 4 $. Intermolecular H-bonds form chains, while π-π contacts contribute to packing stability .

- Hydroxypyrrolidine Derivative : While crystallographic data are unavailable, the hydroxyl group in pyrrolidine may promote H-bonded networks similar to those in 3-hydroxyazetidine analogs .

Pharmacological Implications

Pyrazole derivatives are prominent in drug discovery (e.g., Celebrex, Viagra) due to their heterocyclic versatility . The hydroxypyrrolidine moiety in the target compound could enhance binding to targets like coagulation factor Xa or prostaglandin receptors, as seen in related structures . However, chloro-anilino derivatives may exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxypyrrolidine analog’s polarity may suit aqueous environments .

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is a synthetic derivative featuring a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 234.30 g/mol. The structure includes a pyrazole ring and a hydroxypyrrolidine group, which may contribute to its biological properties.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study indicated that pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and function .

Anticancer Properties

Several studies have investigated the anticancer effects of pyrazole derivatives. The compound has been noted for its potential to induce apoptosis in cancer cells. For example, derivatives with similar structural features have shown activity against human cancer cell lines, suggesting that the incorporation of the hydroxypyrrolidine moiety may enhance cytotoxic effects by promoting cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation. The specific compound may demonstrate similar effects, making it a candidate for further investigation in inflammatory disease models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Cell Cycle Modulation : It may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Anti-inflammatory Pathways : By modulating inflammatory pathways, the compound can potentially reduce tissue damage associated with chronic inflammation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Heterocyclic Chemistry examined various pyrazole derivatives, including those structurally related to our compound. Results indicated that these compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at the pyrazole ring could enhance antimicrobial potency .

Study 2: Anticancer Activity

Another research article focused on the anticancer properties of pyrazole derivatives against breast cancer cell lines. The study found that certain modifications led to increased cytotoxicity and apoptosis induction compared to standard treatments. The findings suggest that further exploration of the hydroxypyrrolidine incorporation could yield promising results in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.